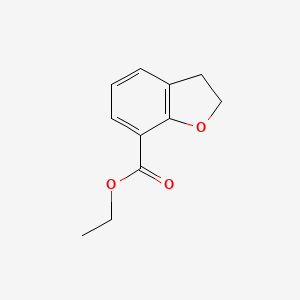
Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate is a chemical compound belonging to the benzofuran familyThe structure of this compound consists of a benzofuran ring system with an ethyl ester group at the 7th position, making it a valuable compound for synthetic and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with high yields and minimal side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted benzofuran compounds. These products can exhibit enhanced biological activities and serve as intermediates for further chemical transformations .
Aplicaciones Científicas De Investigación
Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in cell proliferation, leading to anti-tumor effects . Additionally, it can interact with bacterial cell membranes, disrupting their integrity and exhibiting antibacterial properties . The anti-oxidative activity is attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparación Con Compuestos Similares
Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate can be compared with other benzofuran derivatives, such as:
Benzofuran-2-carboxylic acid: This compound lacks the ethyl ester group and exhibits different biological activities.
2,3-Dihydrobenzofuran: This compound has a similar core structure but lacks the carboxylate group, resulting in distinct chemical properties.
7-Hydroxy-2,3-dihydrobenzofuran: This compound has a hydroxyl group at the 7th position instead of an ethyl ester group, leading to different reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
ethyl 2,3-dihydro-1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C11H12O3/c1-2-13-11(12)9-5-3-4-8-6-7-14-10(8)9/h3-5H,2,6-7H2,1H3 |
Clave InChI |
SYKWYHQKEKBQHY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC2=C1OCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146651.png)
![(5-Chlorobenzo[d]thiazol-2-yl)guanidine](/img/structure/B15146666.png)
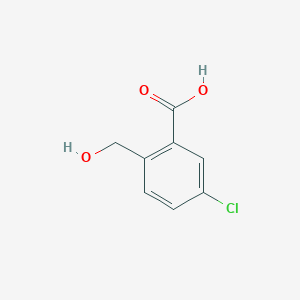
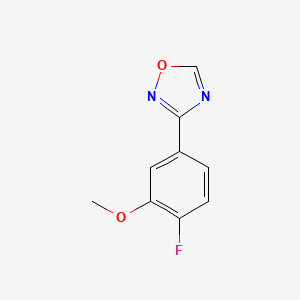
![(1S,4aS,5S,7S,7aS)-7-(Acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B15146695.png)
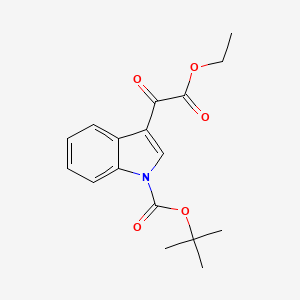
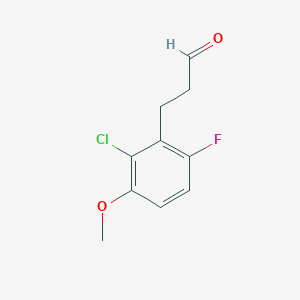
![Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate](/img/structure/B15146700.png)
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B15146705.png)
![[(2,3-Dimethylphenyl)methyl]hydrazine](/img/structure/B15146706.png)
![N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride](/img/structure/B15146709.png)
![5-[(3-Aminopyrrolidin-1-yl)methyl]-1,3-oxazolidin-2-one dihydrochloride](/img/structure/B15146725.png)
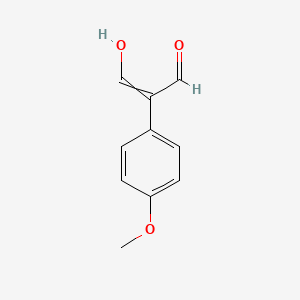
![N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15146733.png)
